Fluorescein o-acrylate

Catalog No.
S1496645
CAS No.
193419-86-2
M.F
C23H14O6
M. Wt
386.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluorescein o-acrylate

CAS Number

193419-86-2

Product Name

Fluorescein o-acrylate

IUPAC Name

(6'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) prop-2-enoate

Molecular Formula

C23H14O6

Molecular Weight

386.4 g/mol

InChI

InChI=1S/C23H14O6/c1-2-21(25)27-14-8-10-18-20(12-14)28-19-11-13(24)7-9-17(19)23(18)16-6-4-3-5-15(16)22(26)29-23/h2-12,24H,1H2

InChI Key

VYLDMXSRCVCHNE-UHFFFAOYSA-N

SMILES

C=CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)O)C5=CC=CC=C5C(=O)O3

Canonical SMILES

C=CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)O)C5=CC=CC=C5C(=O)O3

Fluorescein O-acrylate is an ester derivative of fluorescein that incorporates an acrylate functional group. This modification enhances its utility in polymer chemistry and bioconjugation applications. The compound exhibits strong fluorescence properties, making it valuable for imaging and sensing applications. Its structure includes a fluorescein moiety that provides bright green fluorescence when excited by light in the appropriate wavelength range.

Labeling and Bioimaging

Fluorescein o-acrylate can be readily incorporated into various materials, including polymers, hydrogels, and nanoparticles, due to its ability to form covalent bonds. This property allows researchers to create fluorescently labeled materials for various bioimaging applications. For instance, researchers can use fluorescein o-acrylate labeled nanoparticles to track their movement and localization within cells, providing valuable insights into cellular processes [1].

[1] A self-healable fluorescence active hydrogel based on ionic block copolymers prepared via ring opening polymerization and xanthate mediated RAFT polym...

Biosensors and Diagnostics

The fluorescent properties of fluorescein o-acrylate can be exploited to develop biosensors and diagnostic tools. By incorporating this molecule into sensor designs, researchers can create probes that respond to specific biological targets or environmental changes by altering their fluorescence intensity or emission spectrum. For example, researchers have developed pH sensors using fluorescein o-acrylate, where changes in the surrounding pH environment lead to variations in the fluorescence signal [2].

[2] Disposable fluorescence optical pH sensor for near neutral solutions

Photopolymerization and Crosslinking

Fluorescein o-acrylate, with its acrylate group, readily participates in photopolymerization reactions. This allows researchers to create photo-crosslinkable materials with embedded fluorescent functionalities. These materials find applications in various fields, including tissue engineering, drug delivery, and development of microfluidic devices, where precise control over material properties and spatial distribution of fluorescence is desired [3, 4].

[3] Synthesis and characterization of multifunctional Fe3O4/poly(fluorescein O-methacrylate) core/shell nanoparticles

Typical of acrylate compounds:

  • Radical Polymerization: The acrylate group can participate in free-radical polymerization, forming polymers with varying molecular weights and properties. This reaction is often utilized to create polymeric materials for biomedical applications .
  • Esterification: The compound can react with alcohols or amines to form esters or amides, respectively. This reaction allows for the functionalization of the fluorescein moiety for specific applications .
  • Crosslinking: In the presence of crosslinking agents, fluorescein O-acrylate can form three-dimensional networks useful in hydrogels and other materials .

Fluorescein O-acrylate exhibits low toxicity and is generally considered biocompatible. Its fluorescence properties enable it to be used as a tracer in biological systems. Studies have shown that it can be employed in:

  • Cell Imaging: The compound's fluorescence allows for real-time imaging of cellular processes.
  • Biosensing: Fluorescein O-acrylate can be incorporated into biosensors to detect specific biomolecules due to its sensitivity to environmental changes .

Several methods are employed to synthesize fluorescein O-acrylate:

  • Direct Esterification: Fluorescein is reacted with acrylic acid or an acrylate derivative under acidic conditions to yield fluorescein O-acrylate .
  • Radical Polymerization: This method involves the polymerization of fluorescein O-acrylate monomers using radical initiators to form various polymeric structures .
  • Green Chemistry Approaches: Recent studies have explored environmentally friendly synthesis routes that minimize waste and use benign solvents .

Fluorescein O-acrylate has diverse applications across several fields:

  • Biomedical Imaging: Its fluorescent properties make it suitable for imaging techniques such as fluorescence microscopy.
  • Drug Delivery Systems: It can be used in creating smart drug delivery vehicles that release drugs in response to specific stimuli.
  • Biosensors: The compound is utilized in developing sensitive biosensors for detecting biomolecules, pathogens, or environmental pollutants .

Research has focused on the interactions of fluorescein O-acrylate with various biological molecules:

  • Protein Binding: Studies have shown that fluorescein O-acrylate can bind to proteins, which enhances its utility in bioconjugation techniques.
  • Cellular Uptake: Investigations into how cells internalize fluorescein-modified polymers reveal insights into their potential as drug delivery vehicles .

Fluorescein O-acrylate shares similarities with several related compounds. Here are some notable comparisons:

CompoundStructure CharacteristicsUnique Features
FluoresceinContains two phenolic groupsStrong fluorescence but limited polymer functionality
Rhodamine BSimilar dye structure but different chromophoreHigher stability under light exposure
Coumarin derivativesAromatic compounds with varied functional groupsOften used in photonic applications
5-(Methacryloylamino)fluoresceinSimilar fluorescent moiety with methacrylateEnhanced reactivity for polymer synthesis

Fluorescein O-acrylate stands out due to its ability to participate in radical polymerization while retaining strong fluorescent properties.

XLogP3

4.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Dates

Modify: 2024-04-14

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